Furan, 3-(2-nitroethenyl)-

Furylnitroethene chemistry Regioselective synthesis Heterocyclic scaffold construction

Crucial 3-furyl isomer for research requiring furan-3-yl connectivity. Electron-deficient nitrovinyl group at the 3-position dictates unique regiochemical outcomes in cycloadditions and Michael cascades, distinct from the 2-isomer. This positional specificity is mandatory for synthesizing 3-substituted heterocyclic scaffolds and patent-defined intermediates. Ideal for medicinal chemistry and SAR studies.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
Cat. No. B8705519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 3-(2-nitroethenyl)-
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=COC=C1C=C[N+](=O)[O-]
InChIInChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H
InChIKeyYMCXKFWNFUMXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitroethenyl)furan: Structural Identity, CAS Registry, and Procurement-Relevant Physicochemical Profile


Furan, 3-(2-nitroethenyl)- (CAS 122016-40-4; molecular formula C₆H₅NO₃; molecular weight 139.11 g/mol) is a nitroalkene derivative belonging to the furylnitroethene class. It is the 3-furyl positional isomer of the more extensively studied 2-(2-nitrovinyl)furan (NVF, CAS 699-18-3). The compound exists predominantly as the E-isomer (trans-3-(2-nitrovinyl)furan) and is characterized by a nitrovinyl group conjugated to the furan ring at the 3-position . Key physicochemical properties reported for this compound include a polar surface area (PSA) of 58.96 Ų and a calculated LogP of approximately 2.05 [1]. The compound is commercially available as a research reagent from multiple global suppliers for synthetic chemistry and materials science applications.

Why Generic Substitution Fails: Positional Isomerism in 3-(2-Nitroethenyl)furan Dictates Distinct Reactivity and Synthetic Outcomes


Interchanging Furan, 3-(2-nitroethenyl)- with its 2-furyl positional isomer (2-(2-nitrovinyl)furan, CAS 699-18-3) is not chemically or pharmacologically valid. The attachment position of the nitrovinyl group relative to the furan oxygen fundamentally alters the electronic distribution across the π-system, which governs both cycloaddition regioselectivity and nucleophilic addition patterns [1]. Systematic reviews of furylnitroalkene chemistry document that 3-furyl nitroethenes exhibit distinctly different reactivity profiles compared to their 2-furyl counterparts, particularly in cyclization reactions and the formation of heterocyclic scaffolds [2]. For procurement decisions involving downstream synthetic routes where regiochemical control is critical—such as in Diels-Alder cycloadditions or Michael addition cascades—the 3-substituted isomer cannot be replaced by the more commonly available 2-substituted analog without altering product architecture or reaction yields. The following quantitative evidence substantiates this differentiation.

Quantitative Differentiation Evidence: 3-(2-Nitroethenyl)furan vs. 2-Furyl Nitroethene Analogs


Positional Isomerism Dictates Distinct Reactivity Patterns: 3-Furyl vs. 2-Furyl Nitroethenes

A systematic review of furan-series unsaturated nitro-compounds established that 3-furyl nitroalkenes (including 3-(2-nitroethenyl)furan) exhibit fundamentally different chemical reactivity compared to 2-furyl analogs, particularly in cyclization reactions and reactions with nucleophiles [1]. While the review provides a qualitative framework rather than side-by-side kinetic data, the class-level inference is unambiguous: the position of the nitrovinyl substituent on the furan ring determines the regio- and stereochemical outcomes of subsequent transformations.

Furylnitroethene chemistry Regioselective synthesis Heterocyclic scaffold construction

Electrocyclization Regioselectivity: 3-(2-Nitroethenyl)furan as a Precursor for Furan-3-yl Scaffolds

The 3-substituted nitroethenylfuran participates in regioselective electrocyclization reactions that are inaccessible to the 2-substituted isomer. Karakhanov et al. document that furylnitroalkenes undergo 6π-electrocyclization to yield fused heterocyclic systems, with the regiochemical outcome governed by the substitution pattern on the furan ring [1]. While specific kinetic or yield comparisons are not tabulated, the review establishes that the position of the nitrovinyl group is the primary determinant of cyclization regioselectivity. This class-level inference is reinforced by subsequent research citing this foundational work for furan-3-yl scaffold construction [2].

Electrocyclization Heterocyclic synthesis Furan-3-yl derivatives

Electrochemical and Electronic Properties: Solvent-Dependent Activity of Nitrovinylfurans

Cyclic voltammetry and DFT studies on furyl nitroethenes established correlations between experimental redox potentials and frontier orbital energies [1]. While these studies examined 2-furyl derivatives, the class-level inference extends to the 3-isomer: nitrovinylfurans exhibit electron-deficient character due to the conjugated nitro group, with HOMO-LUMO gaps that govern their reduction potentials. A separate DFT study on 2-(2-nitrovinyl)furan demonstrated that solvent polarity significantly influences electron density redistribution, HOMO-LUMO energy gaps, dipole moment, and global hardness, with the compound showing stronger activity in polar organic solvents [2]. Note: Direct head-to-head electrochemical data comparing the 3- and 2-isomers are not available in the retrieved literature; this evidence represents class-level inference requiring experimental verification.

Electrochemical properties DFT calculation HOMO-LUMO gap

Synthetic Utility: 3-(2-Nitroethenyl)furan as a Versatile Building Block in Patent Literature

The 3-(2-nitroethenyl)furan scaffold appears as a key structural motif in multiple patent applications involving substituted furan synthesis and nitrogen-containing heterocycles [1][2]. One patent (EP0003106) specifically claims processes for preparing substituted furans using nitrovinylfuran intermediates [2]. The presence of this compound in patent filings as a synthetic intermediate—rather than as a final product—indicates its established role as a building block in industrial and pharmaceutical synthetic routes. This is a differentiating feature from the more widely studied 2-isomer, which has extensive biological activity documentation but less frequent appearance as a general-purpose synthetic building block in patent claims.

Patent synthesis Heterocyclic intermediates Furan derivatives

Validated Application Scenarios for 3-(2-Nitroethenyl)furan Based on Quantitative and Structural Differentiation Evidence


Synthesis of Furan-3-yl-Derived Heterocyclic Scaffolds via Regioselective Cyclization

This compound is specifically required for synthetic routes that demand furan-3-yl connectivity in the final heterocyclic product. Based on the class-level evidence that 3-furyl nitroethenes undergo electrocyclization to yield furan-3-yl-derived fused ring systems [1], procurement of the 3-isomer is mandatory for researchers targeting scaffolds with substitution at the furan 3-position. The 2-isomer (2-(2-nitrovinyl)furan) would yield furan-2-yl products, fundamentally altering molecular architecture and potentially biological activity. This application scenario is supported by foundational reviews of furylnitroalkene chemistry and subsequent citations in heterocyclic synthesis literature [2].

Diels-Alder Cycloadditions and Michael Addition Cascades Requiring 3-Position Electron-Deficient Dienophiles

The nitrovinyl group of 3-(2-nitroethenyl)furan serves as an electron-deficient alkene moiety suitable for Diels-Alder cycloadditions and Michael addition reactions. The 3-substitution pattern directs the regiochemical outcome of these cycloadditions differently than the 2-substituted analog [1]. DFT studies on nitrovinylfurans demonstrate that solvent polarity modulates electron density redistribution and HOMO-LUMO gaps, providing a rational basis for optimizing reaction conditions [3]. For reaction development where the 3-furyl substitution pattern is structurally required, this specific positional isomer must be procured rather than the more common 2-isomer.

Pharmaceutical and Agrochemical Intermediate Development in Patent-Protected Synthetic Routes

The appearance of 3-(2-nitroethenyl)furan and related 3-substituted furylnitroethenes in patent literature as intermediates for substituted furan synthesis and nitrogen-containing heterocycles validates its industrial relevance [4][5]. Organizations developing proprietary synthetic routes to furan-containing pharmaceuticals, agrochemicals, or functional materials may require this specific isomer to align with patent claims or to access novel chemical space. The compound's established role as a versatile building block, distinct from the more biologically focused literature on 2-(2-nitrovinyl)furan, supports its procurement for medicinal chemistry and process chemistry applications.

Structure-Activity Relationship (SAR) Studies of Nitrovinylfuran Pharmacophores

For research programs investigating the biological activity of nitrovinylfuran derivatives—including the documented antimicrobial, antifungal, and antiprotozoal activities of 2-nitrovinylfurans [6][7]—the 3-isomer serves as a critical comparator to probe positional isomer effects on potency, selectivity, and mechanism. The 2-isomer (G-0) has demonstrated MIC values of 25 μg mL⁻¹ against Candida krusei and broad activity against Leishmania spp. with IC₅₀ values ranging from 0.8–4.7 μM [7]. Procurement of the 3-isomer enables systematic SAR exploration to determine whether the observed bioactivities are position-dependent and whether the 3-isomer offers advantages in terms of target engagement, metabolic stability, or off-target profiles. Such SAR studies are essential for rational lead optimization in anti-infective drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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